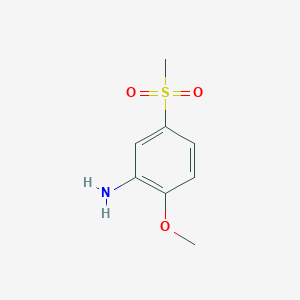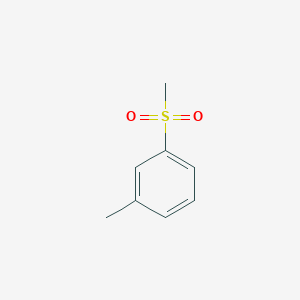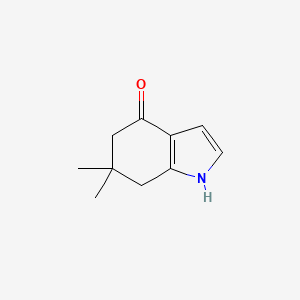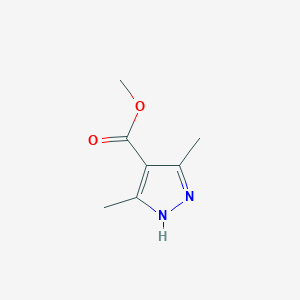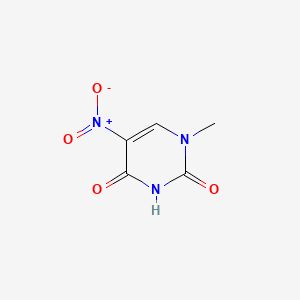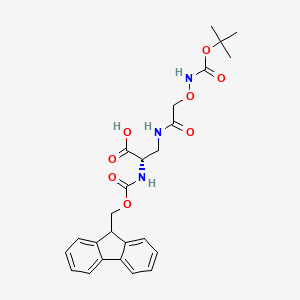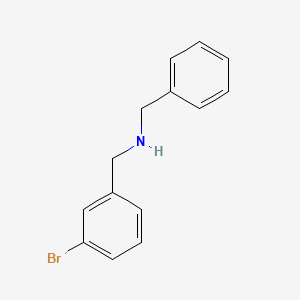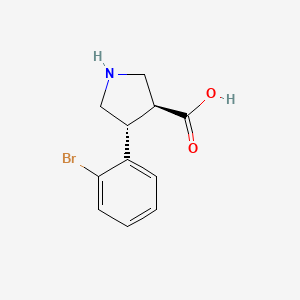
(3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
(3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid, also known as (3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylate, is a chiral compound with a wide range of applications in synthetic organic chemistry. It is a versatile building block in the synthesis of a variety of molecules, including natural products, pharmaceuticals, and agrochemicals. Its structure consists of a pyrrolidine ring with a carboxylic acid group and a bromine atom attached to one of the carbon atoms of the ring. It is a highly reactive compound and is used in a variety of reactions, including condensations, cyclizations, and Michael addition reactions.
Applications De Recherche Scientifique
Chemical Synthesis and Material Applications
Synthetic Pathways and Intermediate Applications : The synthesis of complex molecules often involves intermediates like pyrrolidine derivatives, which play a crucial role in the development of new compounds with potential applications in drug development and material sciences. For instance, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate in new insecticide development, highlights the utility of bromophenyl and pyrrolidine components in creating compounds with specific biological activities (Niu Wen-bo, 2011).
Metal-Organic Frameworks (MOFs) for Gas Adsorption : Research into the development of porous metal-organic frameworks (MOFs) utilizing pyridine and carboxylic acid derivatives demonstrates significant potential for hydrogen storage and carbon dioxide capture. These materials are crucial for energy storage and environmental applications. The study on twelve-connected MOFs highlights their high hydrogen adsorption capacity, indicating the importance of pyrrolidine and carboxylic acid derivatives in designing new materials for energy and environmental sustainability (Junhua Jia et al., 2007).
Analytical Chemistry and Separation Technologies : Derivatives of pyridine and carboxylic acids are also instrumental in developing novel analytical methodologies. For example, the use of carboxylic acids as electronic competitors in the separation of inorganic anions on porous graphitic carbon showcases the application of these compounds in improving chromatographic techniques and detection systems, which are pivotal in environmental monitoring and pharmaceutical analysis (C. Elfakir et al., 1998).
Coordination Polymers for Photoluminescence : The synthesis and characterization of lanthanide coordination polymers using pyridine and carboxylate ligands reveal applications in luminescent materials. These frameworks can serve in sensing, imaging, and light-emitting devices, demonstrating the versatility of pyrrolidine and carboxylic acid derivatives in materials science (C. Qin et al., 2005).
Propriétés
IUPAC Name |
(3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-10-4-2-1-3-7(10)8-5-13-6-9(8)11(14)15/h1-4,8-9,13H,5-6H2,(H,14,15)/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGSCRAWFNNSIP-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376082 | |
| Record name | (3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid | |
CAS RN |
1047651-83-1 | |
| Record name | (3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




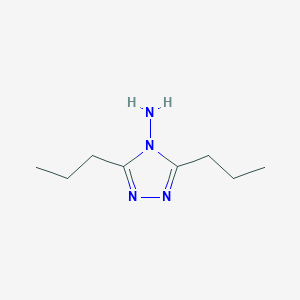

![2-Ethoxy-5-[(piperidine-1-carbonyl)-amino]-benzenesulfonyl chloride](/img/structure/B1597055.png)

